Spiro[benzimidazole-2,1'-cyclohexane]
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Overview
Description
Spiro[benzimidazole-2,1’-cyclohexane] is a spirocyclic compound characterized by a unique structure where a benzimidazole ring is fused to a cyclohexane ring through a single spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[benzimidazole-2,1’-cyclohexane] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzimidazole derivatives with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for spiro[benzimidazole-2,1’-cyclohexane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzimidazole-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[benzimidazole-2,1’-cyclohexane] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of spiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Contains an indole ring fused to a spiro carbon.
Spirooxindole: Features an oxindole ring fused to a spiro carbon.
Spiroquinoxaline: Comprises a quinoxaline ring fused to a spiro carbon
Uniqueness
Spiro[benzimidazole-2,1’-cyclohexane] is unique due to its benzimidazole core, which imparts distinct electronic and steric properties compared to other spirocyclic compounds. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological and chemical properties .
Properties
CAS No. |
27429-80-7 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
spiro[benzimidazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C12H14N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
KIGUJWKCTDACGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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